(E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(E)-Methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived compound featuring a substituted imino linkage to a 5-bromofuran-2-carbonyl group and a methyl ester functional group. Its structure combines a benzo[d]thiazole core modified at position 6 with a methyl group and at position 2 with an imino bridge conjugated to a brominated furan moiety.
Key structural features:
- Benzothiazole core: A heterocyclic aromatic system known for diverse bioactivity.
- Methyl ester: A common prodrug motif to improve solubility or bioavailability.
Properties
IUPAC Name |
methyl 2-[2-(5-bromofuran-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S/c1-9-3-4-10-12(7-9)24-16(19(10)8-14(20)22-2)18-15(21)11-5-6-13(17)23-11/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYBGXXVIFMNOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(O3)Br)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of 5-bromofuran-2-carboxylic acid: This can be achieved through the bromination of furan-2-carboxylic acid using bromine in the presence of a catalyst.
Synthesis of 5-bromofuran-2-carbonyl chloride: The carboxylic acid is converted to the acyl chloride using reagents such as thionyl chloride.
Condensation with 6-methylbenzo[d]thiazol-2-amine: The acyl chloride reacts with 6-methylbenzo[d]thiazol-2-amine to form the corresponding imine.
Esterification: The final step involves the esterification of the imine with methyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity that could be harnessed for therapeutic purposes. For example, its structural features suggest potential as an antimicrobial or anticancer agent, although further research is needed to confirm these properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
- Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS 928888-65-7): Differs in the substituent at position 6 (methoxy vs. methyl) and lacks the 5-bromofuran moiety. The methoxy group may reduce lipophilicity compared to the methyl group in the target compound, affecting membrane permeability .
- (E)-Ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate: Substitutes the 5-bromofuran with a 3-methylisoxazole group and replaces the methyl group at position 6 with chlorine. Chlorine’s electronegativity may enhance binding to electron-rich biological targets, while isoxazole’s polarity could alter solubility .
Pharmacological and Physicochemical Comparisons
Bioactivity Trends
- Nitroimidazole vs. nitrofuryl derivatives : Substitutions on aromatic rings (e.g., nitro groups) significantly influence antimycobacterial activity. The bromine in the target compound’s furan may mimic nitro groups’ electron-withdrawing effects, enhancing target binding .
Solubility and Stability
Analytical Characterization
- Spectroscopy: Like CAS 928888-65-7, the target compound would require ¹H/¹³C NMR to confirm the (E)-configuration of the imino group and the integrity of the bromofuran moiety .
- Mass spectrometry : High-resolution MS would verify the molecular formula (C₁₆H₁₃BrN₂O₄S) and detect isotopic patterns from bromine .
Biological Activity
(E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, characterization, and biological activity, focusing on its anticancer properties and interactions with various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole moiety and subsequent coupling reactions. Various methods have been reported for synthesizing similar compounds, often utilizing brominated furan derivatives as key intermediates.
Key Steps in Synthesis:
- Formation of the Thiazole Ring : This is achieved through the reaction of 6-methylbenzo[d]thiazole derivatives with appropriate carbonyl compounds.
- Imine Formation : The reaction of 5-bromofuran-2-carbonyl with amines leads to the formation of imines, which are crucial for the final compound.
- Acetate Formation : The methyl ester is introduced through esterification reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly its anticancer properties.
Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.
Table 1: IC50 Values of this compound
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 64.64 | Induces apoptosis |
| HepG2 | TBD | Inhibits cell proliferation |
Case Studies
- In Vitro Studies : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. The compound showed minimal cytotoxicity towards normal cell lines, indicating a selective action against cancer cells .
- Molecular Docking Studies : Molecular docking studies have suggested that this compound interacts favorably with key proteins involved in cancer pathways, such as COX-2. The binding affinity was calculated to be −7.89 kcal/mol, indicating potential as a lead compound for further development .
Q & A
What are the common synthetic routes for this compound, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves cyclocondensation or imine formation. For example, intermediate benzo[d]thiazole derivatives can be prepared by refluxing amine precursors (e.g., 2-amino-6-methylbenzothiazole) with carbonyl-containing reagents like 5-bromofuran-2-carbonyl chloride in solvents such as o-xylene or ethanol under acidic catalysis (e.g., TsOH) . Reaction time (3–6 hours) and solvent polarity significantly affect yield. Ethanol or chloroform-ethanol mixtures (2:1) are preferred for imine formation due to their ability to stabilize intermediates .
Methodological Insight : Optimize reflux time (2–6 hours) and monitor reaction progress via TLC. Use stoichiometric excess (1.5–2.0 eq) of acylating agents to drive imine formation to completion .
How can researchers characterize the crystal structure and confirm the (E)-configuration of the imine group?
Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining stereochemistry. For example, (E)-isomers of similar benzothiazole-imine derivatives show distinct dihedral angles between the benzothiazole and furan rings (e.g., 8.5–12.3°) . Complementary techniques like NMR (¹H and ¹³C) can identify imine proton shifts (δ 8.5–9.2 ppm) and NOESY correlations to confirm the absence of cis-configuration .
Methodological Insight : Recrystallize the compound from ethanol-chloroform (1:2) to obtain high-purity crystals for SCXRD. Use deuterated DMSO for NMR to resolve exchangeable imine protons .
What strategies resolve contradictions in reported biological activities of benzothiazole derivatives?
Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) often arise from substituent effects or assay conditions. For instance, bromine at the furan-2-position enhances electrophilicity, increasing DNA intercalation potential, while methyl groups on benzothiazole improve lipophilicity . Systematic structure-activity relationship (SAR) studies using standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) are critical .
Methodological Insight : Perform comparative assays with positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines (e.g., HeLa, MCF-7) .
How can reaction conditions be optimized to minimize byproducts during imine formation?
Advanced Research Question
Byproducts like hydrolyzed carbonyl compounds or cis-isomers form due to moisture or excessive heating. Use anhydrous solvents (e.g., distilled o-xylene) and molecular sieves to scavenge water. Lowering the reaction temperature to 60–80°C with prolonged stirring (12–24 hours) improves selectivity for the (E)-isomer .
Methodological Insight : Monitor pH during workup; basify with ammonia (pH 7–8) to precipitate the product and reduce hydrolysis .
What computational methods predict the compound’s reactivity in nucleophilic environments?
Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic sites. The imine nitrogen and bromine on the furan ring are electron-deficient, making them susceptible to nucleophilic attack. Fukui indices and molecular electrostatic potential (MEP) maps validate these sites .
Methodological Insight : Use Gaussian or ORCA software for DFT studies. Compare computational results with experimental kinetic data (e.g., reaction rates with thiols or amines) .
How does the compound’s stability vary under different storage conditions?
Basic Research Question
Stability is influenced by light, temperature, and humidity. Store at –20°C in amber vials under inert gas (N₂ or Ar). Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when protected from UV light .
Methodological Insight : Use HPLC-PDA to monitor degradation peaks (e.g., hydrolyzed imine or demethylated products) .
What analytical techniques differentiate this compound from structurally similar analogs?
Advanced Research Question
High-resolution mass spectrometry (HRMS) and IR spectroscopy distinguish substituents. For example, the carbonyl stretch (C=O) of the acetate group appears at 1720–1740 cm⁻¹, while the imine (C=N) shows a band at 1620–1640 cm⁻¹. HRMS provides exact mass matching (e.g., [M+H]⁺ calculated for C₁₆H₁₄BrN₂O₃S: 409.9852) .
Methodological Insight : Combine multiple techniques (e.g., LC-MS, FTIR) for unambiguous identification .
What role does the bromine substituent play in modulating biological activity?
Advanced Research Question
Bromine enhances halogen bonding with biological targets (e.g., enzyme active sites). In cytotoxicity assays, brominated analogs show 3–5-fold higher potency against breast cancer cells (IC₅₀ = 2.1–4.8 µM) compared to non-brominated derivatives .
Methodological Insight : Synthesize dehalogenated analogs (e.g., replace Br with H or CH₃) to isolate bromine’s contribution .
How can researchers scale up synthesis without compromising purity?
Advanced Research Question
Continuous flow reactors improve scalability by maintaining precise temperature and mixing. For gram-scale synthesis, use a tubular reactor with immobilized TsOH catalyst and inline IR monitoring to track imine formation .
Methodological Insight : Optimize solvent-to-substrate ratios (10:1 v/w) to prevent clogging and ensure homogeneous mixing .
What are the challenges in studying this compound’s metabolic pathways?
Advanced Research Question
The compound’s low aqueous solubility complicates in vitro metabolic studies (e.g., microsomal assays). Use dimethyl sulfoxide (DMSO) as a co-solvent (<1% v/v) to maintain solubility. LC-MS/MS identifies phase I metabolites (e.g., demethylation or imine hydrolysis) .
Methodological Insight : Employ hepatocyte incubation models and compare results with computational metabolite prediction tools (e.g., Meteor Nexus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
